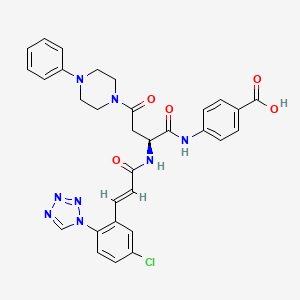
Dicloxacillin-13C4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicloxacillin-13C4 is a stable isotope-labeled compound of dicloxacillin, a beta-lactam antibiotic belonging to the penicillin family. It is specifically labeled with carbon-13 isotopes, making it useful for various scientific research applications, particularly in metabolic analysis and tracing studies. Dicloxacillin itself is known for its effectiveness against penicillinase-producing organisms such as Staphylococcus aureus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dicloxacillin-13C4 involves the incorporation of carbon-13 isotopes into the dicloxacillin moleculeThe reaction conditions often involve the use of specific solvents and catalysts to ensure the proper incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the preparation of a supersaturated solution of dicloxacillin sodium, followed by crystallization to obtain the desired product. The use of advanced chromatographic techniques ensures the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dicloxacillin-13C4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Dicloxacillin-13C4 has a wide range of scientific research applications, including:
Chemistry: Used in metabolic analysis to trace the movement of carbon atoms within chemical reactions.
Biology: Employed in studies involving bacterial resistance and the mechanisms of antibiotic action.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of dicloxacillin in the body.
Industry: Applied in the development of new antibiotics and the improvement of existing ones.
Wirkmechanismus
Dicloxacillin-13C4 exerts its effects by inhibiting the biosynthesis of the bacterial cell wall. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the arrest of cell wall assembly and eventually causes the bacteria to lyse due to the ongoing activity of cell wall autolytic enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxacillin: Another beta-lactam antibiotic with similar activity against penicillinase-producing organisms.
Cloxacillin: Similar to dicloxacillin but with a slightly different chemical structure.
Flucloxacillin: Known for its effectiveness against a broader range of bacteria.
Uniqueness
Dicloxacillin-13C4 is unique due to its stable isotope labeling, which allows for precise tracking and quantification of metabolic processes. This feature makes it particularly valuable in research settings where understanding the detailed mechanisms of drug action and metabolism is crucial .
Eigenschaften
Molekularformel |
C19H17Cl2N3O5S |
|---|---|
Molekulargewicht |
474.3 g/mol |
IUPAC-Name |
(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-(113C)methyl-(4,5-13C2)1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H17Cl2N3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/t13-,14+,17-/m1/s1/i1+1,7+1,10+1,15+1 |
InChI-Schlüssel |
YFAGHNZHGGCZAX-DRBJMMGWSA-N |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N[13C](=O)[13C]3=[13C](ON=C3C4=C(C=CC=C4Cl)Cl)[13CH3])C(=O)O)C |
Kanonische SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12405550.png)


![3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-[1]benzoxepino[3,2-b]pyridine-5,1'-cyclopropane]-9-carboxylic acid](/img/structure/B12405561.png)


![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12405593.png)

